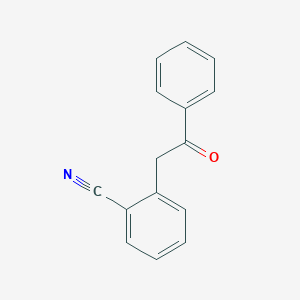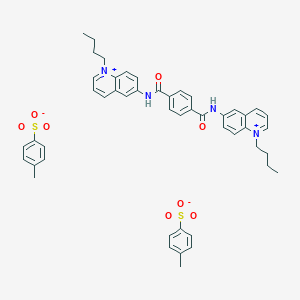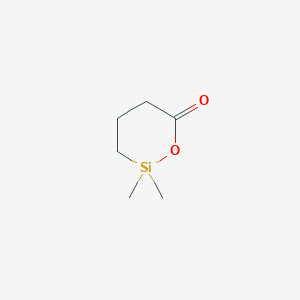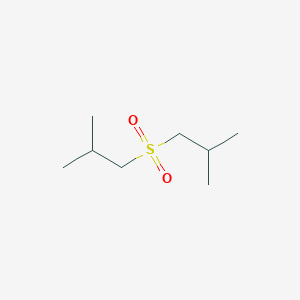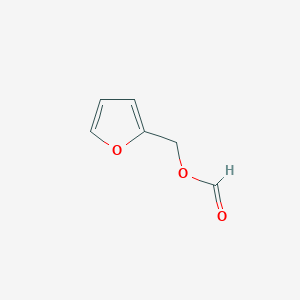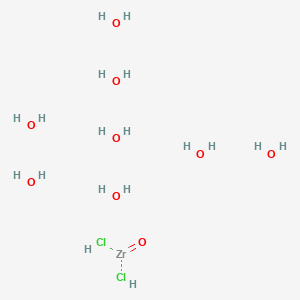
Zirconyl chloride octahydrate
Overview
Description
Zirconyl chloride octahydrate, with the chemical formula [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O, is a white, water-soluble inorganic compound. It is the most common water-soluble derivative of zirconium and is widely used in various scientific and industrial applications .
Mechanism of Action
Target of Action
Zirconyl chloride octahydrate, more commonly written as ZrOCl2·8H2O, is an inorganic compound that is the most common water-soluble derivative of zirconium . It is a white solid that adopts a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The primary targets of this compound are various organic compounds, where it acts as a catalyst .
Mode of Action
This compound acts as a Lewis acid catalyst in organic reactions . It has a high coordinating ability due to the high charge-to-size ratio of Zr4+, which allows it to exhibit strong Lewis acid behavior and high catalytic activity . For example, it has been used efficiently for the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols with acetyl chloride .
Biochemical Pathways
Instead, it is used in the synthesis of zirconia-based nanomaterials, which have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc . These nanomaterials can influence various biochemical pathways depending on their specific applications.
Pharmacokinetics
It is known to be soluble in cold water, methanol, and diethyl ether , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties if it were to be used in a biological context.
Result of Action
The primary result of this compound’s action is the catalysis of various organic reactions. For instance, it can promote the acylation of heteroatoms in aliphatic alcohols, phenols, anilines, and thiophenols, leading to the efficient production of the corresponding methyl esters .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is known to be stable under normal conditions, but it can react with strong oxidizing agents . Furthermore, its solubility in different solvents can affect its reactivity and efficacy as a catalyst . It is also worth noting that it is considered a corrosive material, and thus requires careful handling and storage .
Biochemical Analysis
Biochemical Properties
Zirconyl chloride octahydrate has been found to have numerous applications in the field of nanoscience, including as nanocatalysts, nanosensors, and adsorbents
Molecular Mechanism
It is known to adopt a tetrameric structure, consisting of the cation [Zr4(OH)8]8+ . The chloride anions are not ligands, consistent with the high oxophilicity of Zr (IV)
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconyl chloride octahydrate can be synthesized through several methods:
Hydrothermal Method: This involves treating a this compound precursor with ammonium hydroxide at 200°C for 12 hours, resulting in pure tetragonal zirconia nanoparticles.
Precipitation Method: This method involves the reaction of zirconium compounds with hydrochloric acid, followed by evaporation, concentration, and crystallization to obtain this compound.
Industrial Production Methods: Industrially, this compound is produced by dissolving zirconium hydroxide in hydrochloric acid, followed by evaporation and crystallization to obtain the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming zirconium dioxide.
Reduction: It can be reduced to zirconium metal under specific conditions.
Substitution: It can participate in substitution reactions, where the chloride ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Reducing agents like hydrogen gas or sodium borohydride can be used.
Substitution: Various anions like sulfate or phosphate can be used in substitution reactions.
Major Products:
Oxidation: Zirconium dioxide.
Reduction: Zirconium metal.
Substitution: Zirconium sulfate or zirconium phosphate.
Scientific Research Applications
Zirconyl chloride octahydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Zirconium(IV) oxide chloride:
Zirconium(IV) tetrachloride: Another zirconium-based compound used as a catalyst in organic reactions.
Uniqueness: Zirconyl chloride octahydrate is unique due to its high water solubility and its ability to form stable complexes with various anions. This makes it particularly useful in applications requiring aqueous solutions and in the synthesis of zirconium-based materials .
Properties
IUPAC Name |
oxozirconium;octahydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.8H2O.O.Zr/h2*1H;8*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBACIUATZGHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O=[Zr].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H18O9Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7699-43-6 (Parent) | |
| Record name | Zirconium chloride oxide octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4049402 | |
| Record name | Zirconyl chloride octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-92-8 | |
| Record name | Zirconium chloride oxide octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconyl chloride octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium, dichlorooxo-, octahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)
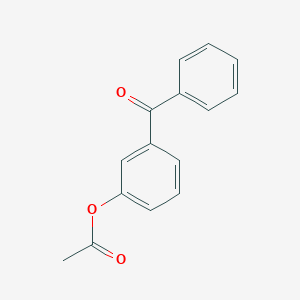
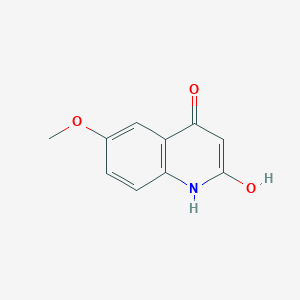


![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)
